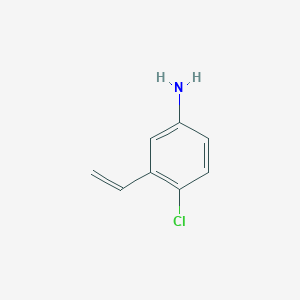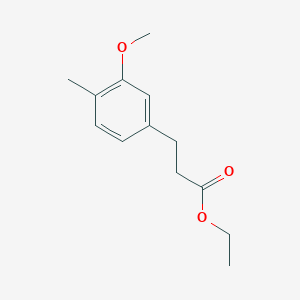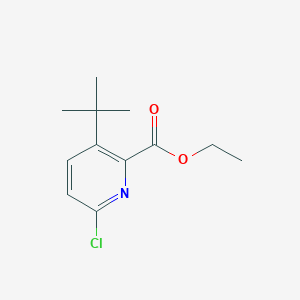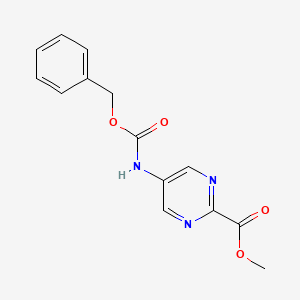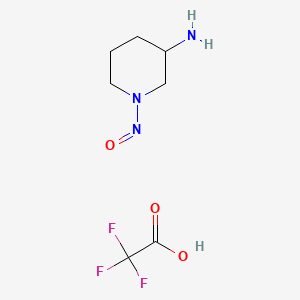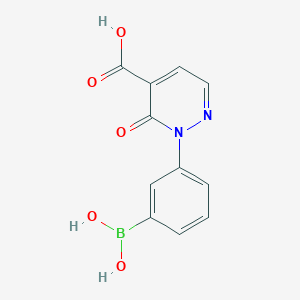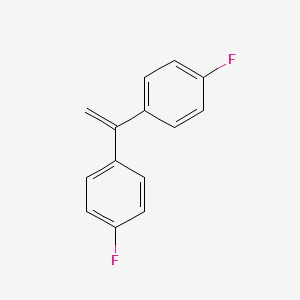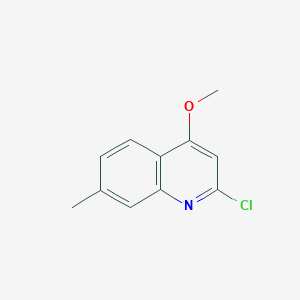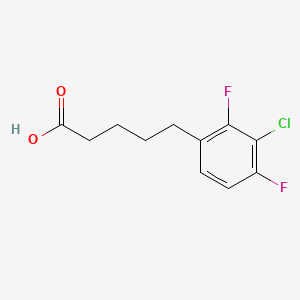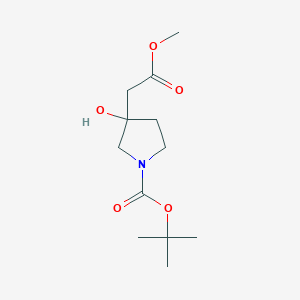
Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is an organic compound with the molecular formula C12H21NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate typically involves the following steps:
Protection of Pyrrolidine: The starting material, pyrrolidine, is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group, forming Boc-pyrrolidine.
Hydroxylation: The Boc-protected pyrrolidine is then hydroxylated to introduce the hydroxyl group at the 3-position, yielding Boc-3-hydroxy-pyrrolidine.
Esterification: Finally, the hydroxylated intermediate is esterified with methyl bromoacetate under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 2-(1-Boc-3-oxo-3-pyrrolidinyl)acetate.
Reduction: Formation of 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)ethanol.
Deprotection: Formation of 2-(3-hydroxy-3-pyrrolidinyl)acetate.
科学的研究の応用
Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
作用機序
The mechanism of action of Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in the central nervous system.
類似化合物との比較
Similar Compounds
Methyl 2-(1-Boc-3-oxo-3-pyrrolidinyl)acetate: Similar structure but with a ketone group instead of a hydroxyl group.
Methyl 2-(1-Boc-3-amino-3-pyrrolidinyl)acetate: Contains an amino group instead of a hydroxyl group.
Methyl 2-(1-Boc-3-methoxy-3-pyrrolidinyl)acetate: Features a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is unique due to the presence of both the Boc protecting group and the hydroxyl group, which allows for selective reactions and modifications. This makes it a versatile intermediate in organic synthesis and drug development.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-5-12(16,8-13)7-9(14)17-4/h16H,5-8H2,1-4H3 |
InChIキー |
NENIICQHVGXUGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)

